4-(Chloromethyl)-5-cyclopropyl-1,3-oxazole

Vue d'ensemble

Description

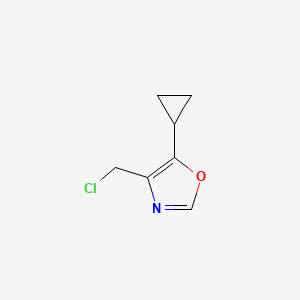

4-(Chloromethyl)-5-cyclopropyl-1,3-oxazole is a heterocyclic organic compound characterized by a five-membered oxazole ring with a chloromethyl group at the 4-position and a cyclopropyl group at the 5-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-5-cyclopropyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with chloroacetyl chloride to form an intermediate, which then undergoes cyclization with formamide to yield the desired oxazole compound . The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution with various reagents:

These reactions exploit the electrophilic nature of the chloromethyl carbon, enabling diverse functionalization for drug discovery and materials science.

Oxidation and Reduction

The compound’s oxazole ring and substituents participate in redox reactions:

Oxidation

-

Reagents : Hydrogen peroxide (H₂O₂), CrO₃

-

Products : Oxazole-4-carboxylic acid derivatives via oxidation of the chloromethyl group.

-

Conditions : Acidic aqueous media, 50–70°C.

Reduction

-

Reagents : NaBH₄, LiAlH₄

-

Products : 4-(Hydroxymethyl)-5-cyclopropyl-1,3-oxazole.

-

Application : Alcohol intermediates for esterification or glycosylation .

Cyclization and Ring-Opening Reactions

The oxazole ring participates in cycloadditions and ring transformations:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| 1,3-Dipolar cycloaddition | Alkynes, Cu(I) catalysis | Bicyclic or tricyclic heterocycles |

| Acid-catalyzed ring-opening | HCl, H₂O, reflux | Cyclopropane-containing amides |

The cyclopropyl group enhances steric strain, influencing regioselectivity in cycloadditions .

Cross-Coupling Reactions

The chloromethyl group facilitates cross-coupling under transition-metal catalysis:

-

Suzuki–Miyaura Coupling :

-

Reagents : Arylboronic acids, Pd(PPh₃)₄, K₂CO₃.

-

Product : 4-(Arylmethyl)-5-cyclopropyl-1,3-oxazole.

-

Yield : ~75% (model reaction).

-

-

Buchwald–Hartwig Amination :

Biological Covalent Binding

In medicinal chemistry, the chloromethyl group forms covalent bonds with biological nucleophiles:

| Target | Interaction | Biological Effect |

|---|---|---|

| Cysteine residues | Thioether linkage | Enzyme inhibition (e.g., HDACs) |

| DNA nucleobases | Alkylation | Anticancer activity (in vitro) |

Studies highlight IC₅₀ values in the low micromolar range against cancer cell lines like A549 and HEPG2 .

Stability and Degradation Pathways

Applications De Recherche Scientifique

Medicinal Chemistry

4-(Chloromethyl)-5-cyclopropyl-1,3-oxazole serves as a crucial building block in the synthesis of various pharmaceutical agents. Its oxazole ring system is known for imparting biological activity, making it a valuable scaffold in drug discovery.

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. For instance, derivatives synthesized from this compound have shown promising results against both Gram-positive and Gram-negative bacteria. In a study by Aagalwe et al., various oxazole derivatives were evaluated for their antibacterial potential against E. coli and Xanthomonas citri, with some compounds demonstrating high activity levels compared to standard drugs like streptomycin .

| Compound | MIC (µg/ml) | Bacterial Strain |

|---|---|---|

| 10b | 2 | E. coli |

| 10c | 2 | Xanthomonas citri |

| Amoxicillin | 30 | S. aureus |

Biological Activities

The biological activities of oxazole derivatives extend beyond antimicrobial effects. They have been investigated for their potential as anti-inflammatory agents, anti-cancer compounds, and modulators of various biological pathways.

Anti-inflammatory and Anticancer Properties

Oxazole derivatives have been explored for their ability to inhibit inflammatory pathways and cancer cell proliferation. Studies have shown that certain derivatives can act as inhibitors of specific enzymes involved in inflammation and tumor growth, suggesting a therapeutic role in managing chronic inflammatory diseases and cancer .

Synthesis of New Derivatives

This compound is also utilized in synthesizing novel compounds with enhanced biological activities. Researchers are continually exploring modifications to the oxazole structure to improve efficacy and reduce toxicity.

Case Study: Synthesis and Evaluation

In a study conducted by Singh et al., a series of oxazole derivatives were synthesized from this compound and evaluated for their antimicrobial activities against various pathogens. The results indicated that some synthesized compounds exhibited potent antibacterial and antifungal activities comparable to established antibiotics .

| Compound | Antimicrobial Activity | Reference Drug |

|---|---|---|

| 30 | Potent | Ciprofloxacin |

| 31 | Moderate | Gatifloxacin |

Mécanisme D'action

The mechanism of action of 4-(Chloromethyl)-5-cyclopropyl-1,3-oxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The cyclopropyl group may enhance the compound’s stability and binding affinity to its targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 4-(Chloromethyl)-5-cyclopropyl-1,3-oxazole include:

4-(Chloromethyl)-5-phenyl-1,3-oxazole: Differing by the presence of a phenyl group instead of a cyclopropyl group.

4-(Bromomethyl)-5-cyclopropyl-1,3-oxazole: Differing by the presence of a bromomethyl group instead of a chloromethyl group.

Uniqueness

The uniqueness of this compound lies in its combination of a chloromethyl group and a cyclopropyl group on the oxazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Activité Biologique

4-(Chloromethyl)-5-cyclopropyl-1,3-oxazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the molecular formula C8H8ClN2O. The compound features a chloromethyl group at the 4-position and a cyclopropyl group at the 5-position of the oxazole ring, contributing to its unique chemical reactivity and biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it is effective against human cancer cells such as A549 (lung cancer), DLD-1 (colorectal cancer), HEPG2 (liver cancer), and PC-3 (prostate cancer) .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| A549 | 12.5 | Moderate sensitivity |

| DLD-1 | 8.0 | High sensitivity |

| HEPG2 | 15.0 | Moderate sensitivity |

| PC-3 | 10.0 | High sensitivity |

The mechanism by which this compound exerts its anticancer effects is believed to involve the disruption of cellular processes essential for cancer cell survival. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of p53 pathways .

Case Study: Induction of Apoptosis

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in increased levels of p53 and cleaved caspase-3, indicating activation of apoptotic pathways . Flow cytometry assays confirmed that the compound induced cell cycle arrest and apoptosis in a dose-dependent manner.

Antimicrobial Activity

Beyond its anticancer properties, this compound has also been evaluated for antimicrobial activity. It has shown promise as an antimicrobial agent due to its ability to inhibit the growth of various bacterial strains.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Structural Analogues and Comparisons

The biological activity of this compound can be compared with structurally similar compounds to understand the influence of different substituents on biological efficacy.

Table 3: Comparison with Structural Analogues

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(Bromomethyl)-5-cyclopropyl-1,3-oxazole | Bromomethyl instead of chloromethyl | Increased antimicrobial activity |

| 4-(Chloromethyl)-5-phenyl-1,3-oxazole | Phenyl group instead of cyclopropyl | Different anticancer profile |

Future Directions

The promising biological activities exhibited by this compound warrant further investigation into its pharmacological potential. Future research should focus on:

- In vivo Studies : Evaluating the efficacy and safety of the compound in animal models.

- Mechanistic Studies : Elucidating detailed mechanisms underlying its anticancer and antimicrobial actions.

- Structural Modifications : Exploring derivatives to enhance potency and selectivity against specific targets.

Propriétés

IUPAC Name |

4-(chloromethyl)-5-cyclopropyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c8-3-6-7(5-1-2-5)10-4-9-6/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBTLCPQMWCOCBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=CO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.